molecular formula C17H26N2O2S B2972110 (E)-N-(1-Ethyl-2-methylpiperidin-4-YL)-N-methyl-2-phenylethenesulfonamide CAS No. 1385619-47-5

(E)-N-(1-Ethyl-2-methylpiperidin-4-YL)-N-methyl-2-phenylethenesulfonamide

Cat. No. B2972110
CAS RN: 1385619-47-5
M. Wt: 322.47
InChI Key: REFZWWCXCXTUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-Ethyl-2-methylpiperidin-4-YL)-N-methyl-2-phenylethenesulfonamide, commonly known as E-4031, is a chemical compound that is widely used in scientific research. E-4031 is a potassium channel blocker that is used to study the function of ion channels in cells. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of ion channel function.

Mechanism of Action

E-4031 is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr). This current plays an important role in the repolarization of cardiac action potentials. By blocking IKr, E-4031 prolongs the duration of the action potential and increases the risk of arrhythmias.
Biochemical and Physiological Effects:
E-4031 has been shown to have a variety of biochemical and physiological effects. In addition to blocking IKr, E-4031 has been shown to inhibit other potassium channels, including the slow component of the delayed rectifier potassium current (IKs). E-4031 has also been shown to block the hERG potassium channel, which is implicated in the development of drug-induced arrhythmias.

Advantages and Limitations for Lab Experiments

E-4031 is a valuable tool for studying the function of ion channels in cells. Its ability to selectively block specific ion channels makes it a powerful tool for studying the effects of ion channel function on cellular physiology. However, E-4031 has limitations as well. Its potency and selectivity can vary depending on the experimental conditions, and its effects on other ion channels can complicate the interpretation of experimental data.

Future Directions

There are several future directions for research involving E-4031. One area of interest is the development of more selective and potent potassium channel blockers. Another area of interest is the use of E-4031 in the development of new drugs for the treatment of arrhythmias. Finally, E-4031 may be useful in the study of other ion channels and their role in cellular physiology.

Synthesis Methods

E-4031 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process involves the use of several reagents and solvents, including ethylamine, methylpiperidine, and phenylacetylene. The final product is purified through a series of chromatography steps to ensure its purity and potency.

Scientific Research Applications

E-4031 is widely used in scientific research to study the function of ion channels in cells. Ion channels are membrane proteins that play a critical role in the regulation of cellular physiology. By blocking specific ion channels, researchers can study the effects of ion channel function on cellular physiology.

properties

IUPAC Name

(E)-N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-4-19-12-10-17(14-15(19)2)18(3)22(20,21)13-11-16-8-6-5-7-9-16/h5-9,11,13,15,17H,4,10,12,14H2,1-3H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFZWWCXCXTUFF-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1C)N(C)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC(CC1C)N(C)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-methylpiperidin-4-yl)-N-methyl-2-phenylethene-1-sulfonamide

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